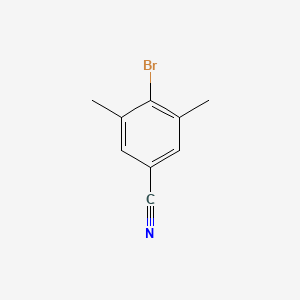
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone
Descripción general
Descripción
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is an important raw material used as pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone involves the use of pyrrolidine . The reaction mixture is treated with 10% HCl aqueous solution to make it acidic and then washed with diethyl ether .Molecular Structure Analysis
The molecular formula of 2-Bromo-1-(1-pyrrolidinyl)-1-ethanone is C12H14BrNO . The InChI Key is WLRIUCQUMKJOGT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone appears as white to cream to yellow to dark green to green to pale brown crystals or powder or crystalline powder or fused solid . It is insoluble in water .Aplicaciones Científicas De Investigación
- Summary of the application : “2-Bromo-1-(1-pyrrolidinyl)-1-ethanone” is an important raw material and is used as a pharmaceutical intermediate .
- Results or outcomes obtained : The outcomes would also depend on the specific pharmaceutical compound being synthesized. The compound could potentially be used in the synthesis of a variety of pharmaceuticals due to its role as an intermediate .
- Summary of the application : Indole derivatives have various biological activities and are found in many important synthetic drug molecules . While the source does not specifically mention “2-Bromo-1-(1-pyrrolidinyl)-1-ethanone”, it’s possible that it could be used in the synthesis of such derivatives.
- Methods of application or experimental procedures : The synthesis of indole derivatives involves various chemical reactions, and the specific procedures would depend on the derivative being synthesized .
- Results or outcomes obtained : Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmaceutical Intermediates
Synthesis of Indole Derivatives
Propiedades
IUPAC Name |
2-bromo-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO/c7-5-6(9)8-3-1-2-4-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXSIXITGVYAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455380 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1-pyrrolidinyl)-1-ethanone | |
CAS RN |
90892-09-4 | |
| Record name | Bromoacetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromoacetyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

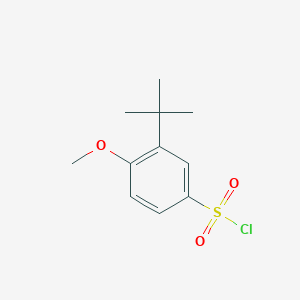

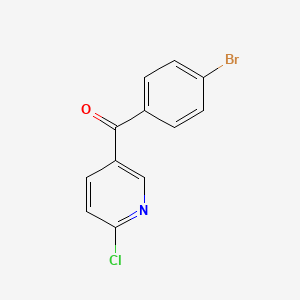
![[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)](/img/structure/B1278890.png)
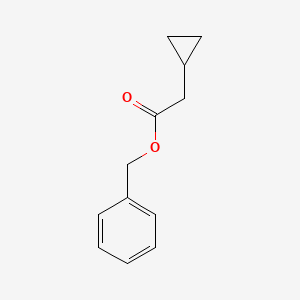
![Magnesium, bromo[(trimethylsilyl)methyl]-](/img/structure/B1278897.png)
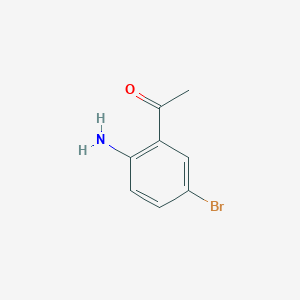
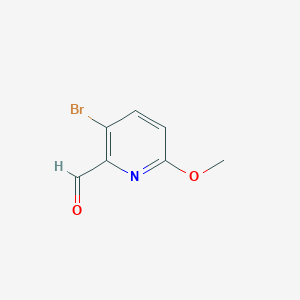
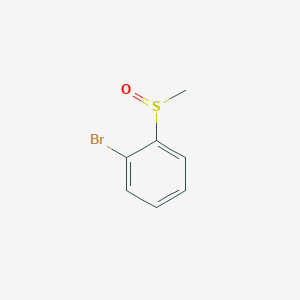
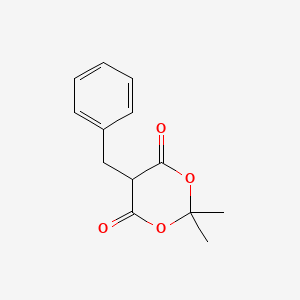
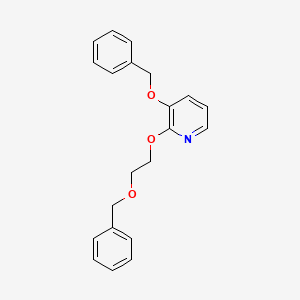
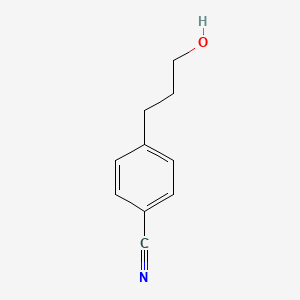
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
